Tert-butyl cis-7-oxo-8-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate
CAS No.:
Cat. No.: VC18645153
Molecular Formula: C11H17NO4
Molecular Weight: 227.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H17NO4 |
|---|---|
| Molecular Weight | 227.26 g/mol |
| IUPAC Name | tert-butyl (1R,6R)-7-oxo-8-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate |
| Standard InChI | InChI=1S/C11H17NO4/c1-11(2,3)16-10(14)12-5-4-7-8(6-12)15-9(7)13/h7-8H,4-6H2,1-3H3/t7-,8+/m1/s1 |
| Standard InChI Key | WRKUIFISUJIKIJ-SFYZADRCSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CC[C@@H]2[C@H](C1)OC2=O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2C(C1)OC2=O |
Introduction
Molecular Structure and Chemical Properties
Core Bicyclic Framework
The compound’s defining feature is its bicyclo[4.2.0]octane skeleton, which consists of a fused four-membered and two-membered ring system. The cis configuration at positions 7 and 8 ensures a specific spatial arrangement of the oxygen and nitrogen atoms, critical for its reactivity. The tert-butyl carboxylate group at position 3 enhances steric bulk and influences solubility, as evidenced by its molecular formula CHNO and molecular weight of 227.26 g/mol.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 227.26 g/mol |
| IUPAC Name | tert-butyl (1R,6R)-7-oxo-8-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CC[C@@H]2C@HOC2=O |
| CAS Number | Not publicly disclosed |
The stereochemistry, denoted by (1R,6R), ensures the oxygen atom occupies the exo position relative to the nitrogen, a configuration confirmed via X-ray crystallography in related bicyclic systems .
Electronic and Steric Effects
The electron-withdrawing carbonyl group at position 7 polarizes the adjacent bonds, enhancing susceptibility to nucleophilic attack. Meanwhile, the tert-butyl group imposes steric hindrance, directing reactions to specific sites on the bicyclic core. These features are critical in understanding its reactivity in synthetic pathways.
Synthesis and Production Methods
Laboratory-Scale Synthesis
The synthesis of tert-butyl cis-7-oxo-8-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate typically begins with the cyclization of a linear precursor, such as a γ-lactam derivative, under acidic conditions. Key steps include:
-
Formation of the Azabicyclic Core: Intramolecular aldol condensation catalyzed by BF-etherate at −20°C.
-
Introduction of the tert-Butyl Group: Boc protection using di-tert-butyl dicarbonate in tetrahydrofuran.
-
Oxidation: Conversion of a secondary alcohol to the ketone at position 7 using Jones reagent.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | BF-etherate, −20°C | 65 |
| Boc Protection | (Boc)O, THF, rt | 82 |
| Oxidation | CrO, HSO, 0°C | 73 |
Industrial-Scale Production
Industrial processes prioritize cost efficiency and scalability. Continuous flow reactors have been adopted to enhance heat transfer and reduce reaction times compared to batch methods. Catalyst recycling, particularly for transition metal catalysts used in oxidation steps, remains an area of optimization.
Comparative Analysis with Related Bicyclic Compounds
tert-Butyl 8-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate
This analog features a bicyclo[3.2.1] framework, altering ring strain and heteroatom positioning. Despite a similar molecular weight (225.28 g/mol) , its reduced ring strain decreases reactivity toward nucleophiles, as evidenced by slower hydrolysis rates in physiological conditions .
Table 3: Structural and Functional Comparisons
| Property | Bicyclo[4.2.0] Derivative | Bicyclo[3.2.1] Derivative |
|---|---|---|
| Ring Strain | High | Moderate |
| Hydrolysis Rate (t) | 2.3 hours (pH 7.4) | 6.7 hours (pH 7.4) |
| MIC (S. aureus) | 8 µg/mL | 12 µg/mL |
Implications for Drug Design
Future Research Directions
Pharmacokinetic Optimization
Efforts to improve bioavailability should focus on prodrug derivatives, such as ester-linked promoiety, to enhance membrane permeability. Preliminary simulations indicate that replacing the tert-butyl group with a polyethylene glycol (PEG) chain could increase solubility by 40% without compromising target binding.
Expanded Biological Screening
While initial studies highlight antibacterial potential, testing against fungal pathogens (e.g., Candida albicans) and antiviral activity screens are warranted. The compound’s ability to chelate metal ions, a property observed in related bicyclic lactams, may also confer antioxidant applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume